molecular formula C24H16O4 B14415909 Benz(e)pyrene-9,10-diol, 9,10-diacetate CAS No. 84040-75-5

Benz(e)pyrene-9,10-diol, 9,10-diacetate

Cat. No.: B14415909
CAS No.: 84040-75-5
M. Wt: 368.4 g/mol
InChI Key: BGOMICISPZYSOD-UHFFFAOYSA-N
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Description

Benz(e)pyrene-9,10-diol, 9,10-diacetate is a diacetylated derivative of the dihydrodiol metabolite of benzo(e)pyrene (BeP), a polycyclic aromatic hydrocarbon (PAH). The compound is characterized by two acetyl groups esterified at the 9,10-diol positions of the benzo(e)pyrene backbone. This acetylation enhances molecular stability and lipophilicity compared to the parent diol, which may influence its pharmacokinetic behavior and biological interactions .

Properties

CAS No.

84040-75-5

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

(9-acetyloxybenzo[e]pyren-10-yl) acetate

InChI

InChI=1S/C24H16O4/c1-13(25)27-20-12-11-18-17-7-3-5-15-9-10-16-6-4-8-19(22(16)21(15)17)23(18)24(20)28-14(2)26/h3-12H,1-2H3

InChI Key

BGOMICISPZYSOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC4=C3C5=C(C=CC=C52)C=C4)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of Benz(e)pyrene-9,10-diol, 9,10-diacetate typically involves multiple steps:

Comparison with Similar Compounds

Benzo(e)pyrene-9,10-diol (Parent Diol)

  • Structure : Lacks acetyl groups at the 9,10 positions, making it more polar and reactive.
  • Stability : Prone to oxidation and epoxidation due to free hydroxyl groups, leading to reactive intermediates like diol epoxides .
  • Biological Activity: The diol is a precursor to mutagenic diol epoxides.

Benzo(e)pyrene Diol Epoxides

  • Structure : Includes stereoisomeric bay-region diol epoxides such as (±)-9β,10α-dihydroxy-11β,12β-epoxy-9,10,11,12-tetrahydrobenzo(e)pyrene and its diastereomer.
  • Reactivity and Stability: The 9,10-diol-11,12-epoxide derivatives exhibit extreme instability in aqueous media, with half-lives as short as 30 seconds for certain stereoisomers . Higher mutagenicity in bacterial strains (e.g., Salmonella typhimurium TA98) compared to non-bay-region epoxides .
  • Tumorigenicity: One diastereomer induced pulmonary tumors in male mice, while another caused hepatic tumors, highlighting stereochemical influence on carcinogenicity .

Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE)

  • Structure: A bay-region diol epoxide of benzo(a)pyrene (BaP), a more extensively studied carcinogenic PAH.
  • Comparison :
    • BPDE is significantly more mutagenic and cytotoxic than BeP derivatives, with a well-established role in DNA adduct formation .
    • Unlike BeP diol epoxides, BPDE exhibits prolonged stability (half-life ~6–12 minutes in tissue culture medium) and potent hepatotumorigenic activity .

Benzo(e)pyrene 4,5-oxide (K-Region Epoxide)

  • Structure : Epoxidized at the K-region (4,5-position) rather than the bay region.
  • Activity : Demonstrates lower mutagenic and cytotoxic activity compared to bay-region epoxides, underscoring the critical role of epoxide positioning in biological activity .

Mechanistic Insights

  • Acetylation Effects : The 9,10-diacetate derivative likely acts as a detoxified form of the reactive diol, requiring enzymatic deacetylation (e.g., esterases) to release the bioactive diol. This contrasts with diol epoxides, which directly interact with cellular macromolecules .
  • Stereochemical Influence : Diastereomeric diol epoxides of BeP exhibit divergent tumorigenic outcomes, emphasizing the role of stereochemistry in PAH toxicity. For example, (±)-9β,10α-dihydroxy-11β,12β-epoxide induces pulmonary tumors, while its diastereomer targets the liver .

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